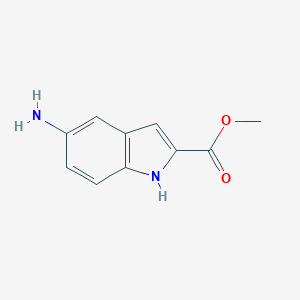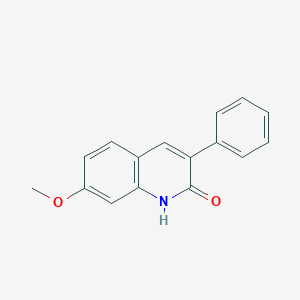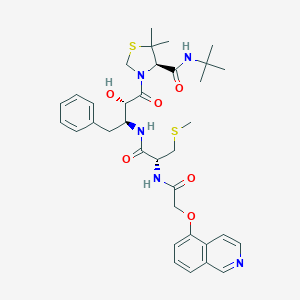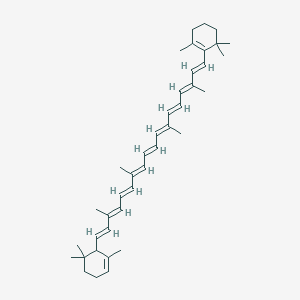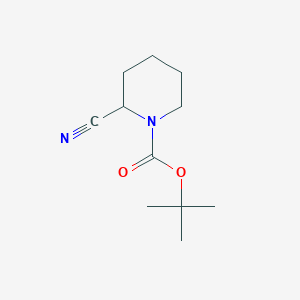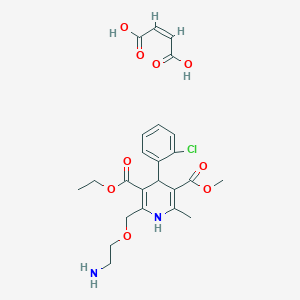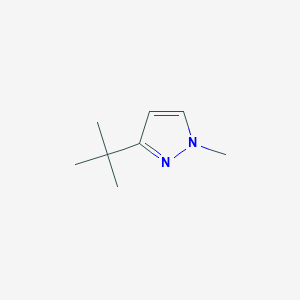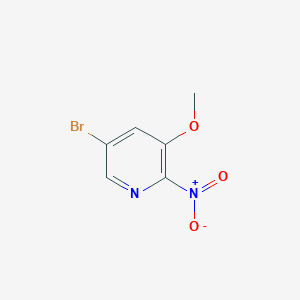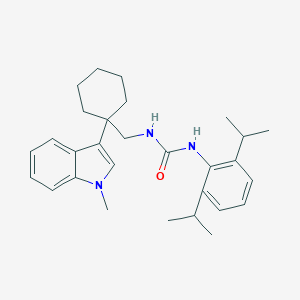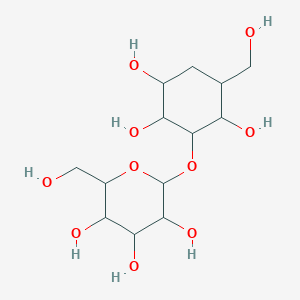
Pseudo-laminarabiose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudo-laminarabiose is a carbohydrate molecule that has been the subject of scientific research due to its potential applications in various fields. It is a disaccharide composed of two sugar units, glucose and galactose, connected by a β-1,3-glycosidic linkage. Pseudo-laminarabiose has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
作用機序
The mechanism of action of pseudo-laminarabiose is still being investigated. It is believed to interact with specific receptors on the surface of cells, leading to the activation of various signaling pathways. This, in turn, leads to the modulation of various biological processes, such as inflammation and immune response.
生化学的および生理学的効果
Pseudo-laminarabiose has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to stimulate the production of anti-inflammatory cytokines. In vivo studies have demonstrated its ability to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using pseudo-laminarabiose in lab experiments is its ability to modulate the immune response and reduce inflammation. This makes it a useful tool for investigating the role of inflammation in various diseases. However, one of the limitations of using pseudo-laminarabiose is its cost. It is a relatively expensive molecule, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on pseudo-laminarabiose. One area of interest is its potential as a therapeutic agent for inflammatory diseases. Another area of interest is its potential as a prebiotic for promoting gut health. Additionally, further investigation into its mechanism of action and its interactions with specific receptors may provide insights into its potential applications in various fields.
合成法
Pseudo-laminarabiose can be synthesized using different methods, such as enzymatic synthesis, chemical synthesis, and chemoenzymatic synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between glucose and galactose to form pseudo-laminarabiose. Chemical synthesis involves the use of chemical reagents to form the disaccharide. Chemoenzymatic synthesis involves the combination of both enzymatic and chemical methods to form the disaccharide.
科学的研究の応用
Pseudo-laminarabiose has been investigated for its potential applications in various fields, such as medicine, food, and agriculture. In medicine, it has been studied for its anti-inflammatory and immunomodulatory properties. In food, it has been investigated for its prebiotic effects, which promote the growth of beneficial gut bacteria. In agriculture, it has been studied for its potential as a plant growth regulator.
特性
CAS番号 |
143899-79-0 |
|---|---|
製品名 |
Pseudo-laminarabiose |
分子式 |
C13H24O10 |
分子量 |
340.32 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-[2,3,6-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)8(18)12(7(4)17)23-13-11(21)10(20)9(19)6(3-15)22-13/h4-21H,1-3H2 |
InChIキー |
DPJQLFNQULHBMQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)CO |
正規SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)CO |
同義語 |
pseudo-laminarabiose pseudo-laminarabiose, (1B-alpha)-isomer pseudo-laminarabiose, (2A-beta)-isomer pseudo-laminarabiose, (2B-beta)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



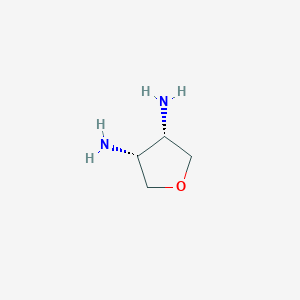
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
